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This technical support center provides guidance for researchers, scientists, and drug

development professionals on the proper management of deviations from Standard Operating

Procedures (SOPs) in a Good Laboratory Practice (GLP) regulated environment.

Frequently Asked Questions (FAQs)
Q1: What constitutes a deviation from a Standard Operating Procedure (SOP) in a GLP study?

A deviation is any unplanned departure from an approved SOP, protocol, or established

guideline.[1] It is an excursion from a procedure that is typically a one-time occurrence or a

special case.[1] All deviations that occur during a GLP study must be documented.[1]

Q2: What is the difference between an SOP deviation and a protocol amendment?

An SOP deviation is an unplanned, one-time divergence from a procedure, whereas a protocol

amendment is a permanent, planned change to the study protocol.[1] For instance, using a

different plasma aliquot volume for a single sample due to insufficient quantity is a deviation.[1]

If the decision is made to use this new volume for all subsequent samples, a protocol

amendment would be required.[1]

Q3: Why is documenting SOP deviations so critical in a GLP setting?

Proper documentation of deviations is crucial for the reconstruction of a GLP study and for

explaining any potential anomalies in the data.[1][2] This documentation ensures transparency,
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accountability, and the overall integrity of the study.[3][4] Regulatory bodies like the FDA rely on

this detailed documentation to verify the credibility of safety data.[3]

Q4: Who is responsible for managing and documenting SOP deviations?

The Study Director holds the primary responsibility for the overall conduct of a nonclinical

laboratory study and is considered the "single point of study control".[1][5] They must be

notified of any deviations, assess the impact on the study's integrity, and ensure proper

documentation.[1] The Quality Assurance Unit (QAU) is responsible for monitoring the study to

ensure compliance with GLP principles and SOPs, which includes verifying that deviations are

appropriately documented and addressed.[3] All personnel involved in the study are

responsible for reporting deviations as soon as they occur.[6]

Q5: What is the process for documenting an SOP deviation?

While the specific format may vary between organizations, the process should be defined in a

written SOP.[1] Documentation can be in the form of free text in the raw data, dedicated

deviation forms, or within a Corrective and Preventive Action (CAPA) system.[1] The

documentation should include a description of the deviation, the date it occurred, the specific

SOP it relates to, and an assessment of its potential impact on the study.[1][7]

Q6: What are Corrective and Preventive Actions (CAPA) in the context of SOP deviations?

Corrective and Preventive Actions (CAPA) are a systematic approach to investigating and

addressing the root cause of deviations to prevent their recurrence.[8]

Corrective Action: Aims to eliminate the cause of a detected non-conformity.[8]

Preventive Action: Aims to eliminate the cause of a potential non-conformity.[8] Implementing

a CAPA system is a key strategy for continuous improvement in a GLP environment.

Troubleshooting Guides
Issue: An unplanned deviation from an SOP has occurred during an experiment.

Solution:

Immediate Action:
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Stop the affected part of the procedure if necessary to prevent further deviation.

Immediately inform your supervisor and the Study Director.[1]

Documentation (Do not wait):

Record the deviation promptly.[1] Delays in documentation can be flagged in regulatory

inspections.[1]

Use the designated form or system to describe what happened, when it happened, who

was involved, and which SOP was deviated from.[7]

Impact Assessment:

The Study Director, with input from relevant personnel, will assess the potential impact of

the deviation on the quality and integrity of the study data.[1][9]

Reporting:

Ensure the deviation is included in the study records and the final study report, especially

if it could have affected the data's quality or integrity.[1][9]

Issue: The same SOP deviation is occurring repeatedly.

Solution:

Initiate a CAPA Investigation:

A recurring deviation suggests a systemic issue that needs to be addressed through a

formal CAPA process.

Root Cause Analysis:

Investigate the root cause of the deviation. This could be due to:

An unclear or incorrect SOP.

Inadequate training of personnel.
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Equipment malfunction.

An impractical or difficult-to-follow procedure.

Implement Corrective Actions:

Based on the root cause, implement corrective actions. This may involve:

Revising and re-issuing the SOP.

Conducting additional training for staff.

Calibrating or servicing equipment.

Implement Preventive Actions:

Consider what other systems or procedures could be affected by a similar issue and take

proactive steps to prevent future deviations.[8]

Monitor Effectiveness:

The QAU should monitor the effectiveness of the implemented CAPA to ensure the

deviation does not recur.[3]

Data Presentation
While specific quantitative data on the frequency of different types of SOP deviations is not

readily available in public literature, a common categorization of deviations is based on their

potential impact on study integrity. This can be summarized as follows:
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Deviation Category Description Example Typical Action

Minor

A deviation that is

unlikely to have any

significant impact on

the quality or integrity

of the study data.

A minor

documentation error

that is corrected and

does not affect the

data.

Document the

deviation, provide a

rationale for the minor

impact assessment,

and include it in the

study file.

Major

A deviation that could

potentially impact the

quality or integrity of

the study data.

Missing a single time-

point observation for

one animal in a non-

critical study phase.[1]

Document the

deviation, conduct an

impact assessment,

and report it to the

Study Director and

QAU. May require a

note in the final report.

Critical

A deviation that is

likely to have a

significant impact on

the quality, integrity, or

validity of the study

data.

Use of an uncalibrated

instrument for a

critical measurement.

Document the

deviation immediately,

notify the Study

Director and QAU,

conduct a thorough

investigation and

impact assessment,

and implement CAPA.

This will be detailed in

the final study report.

Experimental Protocols
The management of SOP deviations is a procedural protocol within a quality management

system. The key steps are outlined below:

Protocol for SOP Deviation Management

Identification and Immediate Reporting: Any personnel observing a deviation from an SOP

must immediately report it to their supervisor and the Study Director.
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Documentation: The deviation must be documented promptly and accurately. This

documentation should include:

A unique identification number for the deviation.

The date and time the deviation occurred and was discovered.

A detailed description of the deviation.

The specific SOP and step that was deviated from.

The personnel involved.

Impact Assessment: The Study Director, in consultation with the Principal Investigator and

QAU, will assess the impact of the deviation on the study's integrity. This assessment should

be documented.

Corrective and Preventive Action (CAPA) Initiation: Based on the impact assessment and

whether the deviation is a recurring issue, a CAPA may be initiated.

Root Cause Analysis: A systematic investigation to determine the underlying cause of the

deviation.

Action Plan: Development of a plan to correct the immediate issue and prevent its

recurrence.

Reporting in Final Study Report: All deviations that may have affected the quality or integrity

of the data must be described in the final study report.[1]

Review and Archiving: Deviation records are reviewed by the QAU and archived with the

study data.[1]

Mandatory Visualization
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Caption: Workflow for managing SOP deviations in a GLP environment.
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Caption: Logical relationship between a deviation and the resulting CAPA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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